1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol chemical properties
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. These scaffolds serve as the foundational architecture upon which complex, biologically active molecules are constructed. Among these, 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol emerges as a compound of significant interest. Its structure elegantly combines three critical pharmacophoric elements: a piperidine core, a common motif in numerous pharmaceuticals[1][2]; a nitroaromatic system, a versatile precursor to a synthetically crucial aniline; and an ortho-fluoro substituent, known to modulate electronic properties and metabolic stability[3].
This guide provides an in-depth technical examination of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol, intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and analytical characterization, offering field-proven insights into its utility as a strategic intermediate in pharmaceutical research.
Core Physicochemical and Structural Properties
The unique arrangement of functional groups in 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol dictates its physical and chemical behavior.
Caption: Structure and Key Properties of the Title Compound.
Synthesis: A Study in Nucleophilic Aromatic Substitution (SNAr)
The primary and most efficient route to 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is not merely a procedural choice but is dictated by the fundamental electronic landscape of the aryl ring.
Causality Behind the Synthesis: The presence of a strongly electron-withdrawing nitro group (-NO₂) para to a fluorine atom dramatically acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack. The fluorine atom, being highly electronegative, serves as an excellent leaving group, particularly when positioned ortho or para to the nitro group. This specific electronic arrangement makes the SNAr reaction highly favorable and regioselective.
Caption: Synthetic Workflow via Nucleophilic Aromatic Substitution.
Experimental Protocol: Synthesis
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Trustworthiness: This protocol incorporates a workup and purification strategy designed to efficiently remove common impurities, ensuring a high-purity final product verifiable by standard analytical techniques.
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Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidin-4-ol (1.0 eq), 1,2-difluoro-4-nitrobenzene (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).
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Solvent Addition: Add a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to the flask to dissolve the reagents.
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Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product.
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Extraction: If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol.
Chemical Reactivity and Synthetic Utility
The value of 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol lies in its potential for controlled, sequential chemical transformations at two distinct sites: the nitro group and the secondary alcohol.
Caption: Primary pathways for synthetic derivatization.
Reduction of the Nitro Group
The conversion of the nitro group to an aniline is arguably the most critical transformation of this molecule. It unmasks a nucleophilic primary amine, which is a linchpin for a vast array of coupling reactions used in drug synthesis, such as amide bond formation, sulfonylation, and urea formation.
Experimental Protocol: Nitro Reduction
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Setup: Dissolve 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol (1.0 eq) in a solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and maintain a hydrogen atmosphere (from a balloon or at ~50 psi) with vigorous stirring.
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Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
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Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-Amino-2-fluorophenyl)piperidin-4-ol, which can be used directly or purified further.
Oxidation of the Hydroxyl Group
The secondary alcohol on the piperidine ring can be oxidized to the corresponding ketone, 1-(2-fluoro-4-nitrophenyl)piperidin-4-one. This transformation is valuable for introducing a carbonyl group, which can then be used in reductive amination or other C-C bond-forming reactions to further elaborate the piperidine core.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The expected spectral data are highly predictable based on the functional groups present.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.0-8.2 ppm): Three protons exhibiting splitting patterns (e.g., dd, ddd) characteristic of a 1,2,4-trisubstituted aromatic ring. Piperidine Region (δ 1.5-4.0 ppm): Complex multiplets for the piperidine ring protons. Protons on carbons adjacent to the nitrogen (C2/C6) will be downfield (~δ 3.0-3.5 ppm). The proton on the hydroxyl-bearing carbon (C4) will appear as a multiplet around δ 3.8-4.2 ppm. Hydroxyl Proton (variable): A broad singlet that may exchange with D₂O. |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Six distinct signals. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings. Piperidine Region (δ 30-70 ppm): Four signals corresponding to the piperidine carbons. The carbon bearing the hydroxyl group (C4) will be in the δ 65-70 ppm range. |
| FT-IR | O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. N-O Stretch (NO₂): Two strong, characteristic absorption bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z = 241.0983 (for C₁₁H₁₄FN₂O₃⁺). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. |
Safety and Handling
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Hazard Class: Expected to be an irritant. Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[4][5].
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles[6].
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Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4].
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Strategically Valuable Intermediate
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol is more than just a chemical compound; it is a carefully designed synthetic tool. Its true value is realized in its capacity for controlled, sequential modification. The ability to first perform SNAr chemistry, then reduce the nitro group to unmask a reactive aniline, provides a powerful and logical workflow for building complex molecular architectures. This makes it an indispensable intermediate for medicinal chemists aiming to develop novel therapeutics, particularly in areas like kinase inhibition and GPCR modulation where the substituted piperidine scaffold is prevalent[7]. Understanding its fundamental chemical properties is the key to unlocking its full synthetic potential.
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